1,2-Dihydro-Betamethasone

Description

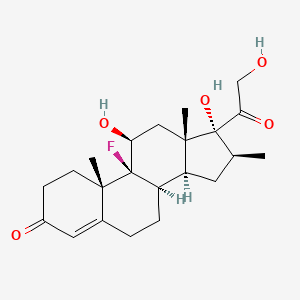

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZXYYHUGHQGHI-IMYIRDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)CC[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,2-Dihydro-Betamethasone

[1]

Executive Summary

This compound represents the penultimate stage in the industrial synthesis of Betamethasone.[1] Unlike its

Target Molecule: 9α-Fluoro-16β-methylcortisol

CAS Registry Number: 560-34-9

Molecular Formula:

Retrosynthetic Analysis

The synthesis is best understood by disconnecting the molecule at its most complex stereocenters.

-

C9-F / C11-OH Disconnection: The fluorohydrin motif is classically installed via the opening of a 9β,11β-epoxide with Hydrogen Fluoride (HF).[1] The epoxide is derived from a

alkene. -

C16-Methyl Disconnection: The 16β-methyl group differentiates Betamethasone from Dexamethasone (16α-methyl).[1] The 16β-isomer is synthesized via the catalytic hydrogenation of a 16-methyl-16-ene intermediate, where the catalyst approaches from the less hindered

-face, forcing the methyl group to the -

Starting Material: 16-Dehydropregnenolone Acetate (16-DPA) , a widely available degradation product of Diosgenin.[1][2]

Diagram 1: Retrosynthetic Logic Flow

Caption: Retrosynthetic breakdown of this compound identifying 16-DPA as the commercial starting material.

Detailed Synthesis Protocol

Phase 1: Stereoselective Construction of the 16β-Methyl Core

The primary challenge is installing the methyl group at C16 in the beta configuration. Direct alkylation typically yields the alpha isomer (Dexamethasone series).

Step 1.1: Pyrazoline Formation [1]

-

Reagents: 16-Dehydropregnenolone Acetate (16-DPA), Diazomethane (

) (generated in situ from N-methyl-N-nitroso-p-toluenesulfonamide).[1] -

Conditions: Ether/THF solvent, room temperature.[1]

-

Mechanism: 1,3-Dipolar cycloaddition of diazomethane to the

-unsaturated ketone ( -

Product:

-Pyrazoline derivative.[1]

Step 1.2: Thermolysis to 16-Methyl-16-DPA

-

Protocol: The pyrazoline intermediate is heated (pyrolysis) at 180-200°C in a high-boiling solvent (e.g., ethylene glycol or neat under vacuum).[1]

-

Reaction: Elimination of

yields 16-methylpregna-5,16-dien-3β-ol-20-one acetate (16-Methyl-16-DPA).[1]

Step 1.3: Stereoselective Hydrogenation (The Critical Step)

-

Reagents:

gas, 5% Pd/C or Raney Nickel. -

Conditions: Ethyl acetate or Ethanol, low pressure (1-3 atm).[1]

-

Stereochemical Control: The angular methyl group at C13 (C18 methyl) sterically shields the

-face of the -

Outcome: The addition of hydrogen from the

-face forces the C16-methyl substituent into the -

Product: 16β-Methylpregnenolone Acetate .[1]

Phase 2: Elaboration of the Corticoid Side Chain

Transformation of the C17-acetyl group into the dihydroxyacetone side chain (17α,21-dihydroxy-20-one).[1]

Step 2.1: 21-Hydroxylation (Iodination/Displacement) [1]

-

Reagents:

, CaO, THF/MeOH followed by Potassium Acetate (KOAc). -

Protocol: Selective iodination at C21 followed by nucleophilic displacement with acetate.[1]

-

Product: 21-Acetoxy-16β-methylpregnenolone.[1]

Step 2.2: 17α-Hydroxylation

-

Reagents: Acetic anhydride, p-TsOH (to form

enol acetate), followed by Peracetic acid or MMPP.[1] -

Mechanism: Epoxidation of the enol acetate followed by hydrolysis rearranges to the 17α-hydroxy-20-ketone.[1]

-

Product: 16β-Methyl-Reichstein's Substance S Acetate .

Phase 3: A-Ring Functionalization & C9-F Introduction

Converting the

Step 3.1: Oppenauer Oxidation

-

Reagents: Aluminum Isopropoxide, Cyclohexanone (hydride acceptor), Toluene.

-

Action: Oxidation of 3β-OH to 3-ketone with concomitant migration of the double bond from

to -

Product: 16β-Methyl-Reichstein's Substance S (4-ene-3-one).[1]

Step 3.2: 9(11)-Dehydration

-

Reagents: Mesyl Chloride (MsCl), Pyridine,

. -

Protocol: Dehydration of the 11β-hydroxyl (if present from microbial steps) or direct chemical functionalization.[1] Note: If starting from 16-DPA, the C11 is unfunctionalized.[1] A microbial hydroxylation (e.g., Curvularia lunata) is typically used here to introduce 11β-OH, which is then dehydrated to

.[1] -

Alternative: Use of 9(11)-dehydro precursors early in synthesis.[1]

-

Product:

-16β-methyl-corticoid .[1]

Step 3.3: Bromohydrin Formation

-

Reagents: N-Bromoacetamide (NBA), Perchloric acid (

), Dioxane/Water.[1] -

Mechanism: Electrophilic attack of

on the -

Product: 9α-Bromo-11β-hydroxy intermediate.[1]

Step 3.4: Epoxide Closure [1]

-

Reagents: Potassium Acetate, Ethanol, reflux.[1]

-

Action: Base-catalyzed intramolecular

displacement of the 9α-Br by the 11β-alkoxide.[1] -

Product: 9β,11β-Epoxide .[1]

Step 3.5: Fluorohydrin Formation (Final Step)

-

Reagents: Anhydrous Hydrogen Fluoride (HF) in DMF or Pyridine/HF complex (Olah's reagent).[1]

-

Conditions: Low temperature (-10°C to 0°C).[1]

-

Mechanism: Protonation of the epoxide oxygen followed by nucleophilic attack of fluoride at C9. The reaction is diaxial, yielding the 9α-Fluoro-11β-hydroxy system.[1]

-

Final Product: This compound .

Process Data & Specifications

| Parameter | Specification / Condition |

| Starting Material | 16-Dehydropregnenolone Acetate (Purity >98%) |

| Critical Intermediate | 16β-Methylpregnenolone (Must contain <1% 16α-isomer) |

| Fluorination Yield | Typically 75-85% (HF/DMF method) |

| Appearance | White to off-white crystalline powder |

| Melting Point | 210°C - 215°C (Decomposition) |

| Solubility | Soluble in DMF, DMSO, Acetone; Insoluble in Water |

| Major Impurities |

Visualization of the Pathway[4]

Diagram 2: Forward Synthesis Workflow

Caption: Step-by-step chemical synthesis from 16-DPA to this compound.

Purification and Validation

To use this compound as a pharmaceutical reference standard, high purity (>99%) is required.[1]

-

Crystallization: The crude product from the HF ring-opening is precipitated by pouring the reaction mixture into ice water.

-

Solvent System: Recrystallization from Acetone/Hexane or Methanol/Water is effective for removing unreacted epoxide and 9-bromo impurities.[1]

-

-

HPLC Validation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).[1]

-

Mobile Phase: Acetonitrile : Water (40:60 v/v).

-

Detection: UV at 240 nm (characteristic of the

-3-one enone system).[1] -

Note: Betamethasone (

) absorbs at ~238-240 nm but has a distinct retention time due to the extra double bond.[1]

-

References

-

Oliveto, E. P., et al. (1958). Synthesis of 16β-Methyl Corticoids. Journal of the American Chemical Society. Link[1]

-

Taub, D., et al. (1960). 16β-Methyl Corticosteroids.[1][3][4][5][6] The Stereochemistry of Hydrogenation of 16-Methyl-16-dehydro Steroids. Journal of the American Chemical Society. Link[1]

-

European Pharmacopoeia (Ph. Eur.) . Betamethasone Dipropionate: Impurity Standards. Link[1]

-

Fried, J., & Sabo, E. F. (1954).[1] Synthesis of 9α-Fluoro-Hydrocortisone. Journal of the American Chemical Society. Link[1]

-

US Patent 3072686A . 16-beta-methyl-9-alpha-fluoroprednisolone and 21-esters. Link

Sources

- 1. Betamethasone [webbook.nist.gov]

- 2. longdom.org [longdom.org]

- 3. Betamethasone [webbook.nist.gov]

- 4. Synthesis and activity of novel 16-dehydropregnenolone acetate derivatives as inhibitors of type 1 5α-reductase and on cancer cell line SK-LU-1 [pubmed.ncbi.nlm.nih.gov]

- 5. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of Betamethasone Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 895. Compounds related to the steroid hormones. Part VI. The synthesis of the 9α-fluoro-16β-methyl derivatives of hydrocortisone and prednisolone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Comprehensive Spectroscopic Characterization of 1,2-Dihydro-Betamethasone

This technical guide details the spectroscopic characterization of 1,2-Dihydro-Betamethasone (systematically known as 9

This compound is the immediate synthetic precursor to Betamethasone, formed prior to the final

Executive Summary & Structural Context

This compound represents the saturated A-ring analog of Betamethasone. While Betamethasone possesses a cross-conjugated

-

Molecular Formula:

-

Molecular Weight: 394.48 g/mol (vs. 392.46 g/mol for Betamethasone)

-

Role: Critical Process Intermediate / Reductive Impurity.

Structural Comparison Logic

The spectroscopic differentiation relies entirely on the A-ring modification. The D-ring side chain (16

Figure 1: Structural relationship highlighting the critical A-ring transformation.

Mass Spectrometry (MS) Data

Mass spectrometry provides the most immediate confirmation of identity through the molecular ion shift (+2 Da).

Ionization & Molecular Ion

-

Method: LC-MS (ESI, Positive Mode)

-

Solvent: Methanol/Water + 0.1% Formic Acid

| Parameter | Betamethasone (Parent) | This compound (Target) | Note |

| [M+H]+ | m/z 393.2 | m/z 395.2 | Diagnostic +2 Da shift indicating hydrogenation. |

| [M+Na]+ | m/z 415.2 | m/z 417.2 | Sodium adduct. |

| [M+HCOO]- | m/z 437.2 | m/z 439.2 | ESI Negative mode (Formate adduct). |

Fragmentation Pattern (MS/MS)

The fragmentation pathways are dominated by the stable steroid core and the labile side chains.

-

Loss of HF (-20 Da): Characteristic of 9

-fluoro steroids.-

Target m/z:

-

-

Loss of C17 Side Chain (-60 Da): Cleavage of the glycolic side chain (

).-

Target m/z:

-

-

Dehydration (-18 Da): Loss of water from C11 or C17 hydroxyls.

-

Target m/z:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the 1,2-dihydro impurity from the parent drug. The loss of the

1H NMR (Proton) Data

-

Solvent: DMSO-

or -

Frequency: 400 MHz or higher

| Position | Proton | Betamethasone ( | This compound ( | Diagnostic Change |

| C1 | H-1 | 7.30 (d, | ~2.0 - 2.5 (m) | CRITICAL: Loss of downfield vinylic signal. |

| C2 | H-2 | 6.22 (dd, | ~2.0 - 2.5 (m) | CRITICAL: Loss of vinylic signal; becomes aliphatic. |

| C4 | H-4 | 6.01 (s) | 5.65 (s) | Upfield shift (~0.3 ppm) due to loss of cross-conjugation. |

| C11 | H-11 | 4.15 (m) | 4.10 - 4.20 (m) | Minimal change (distant from A-ring). |

| C16 | 1.10 (d) | 1.10 (d) | Unchanged (Confirms 16 | |

| C18 | 0.88 (s) | 0.88 (s) | Unchanged. | |

| C19 | 1.50 (s) | 1.20 - 1.30 (s) | Significant: C19 methyl shifts upfield due to loss of C1=C2 anisotropy. |

13C NMR (Carbon) Data

The carbonyl carbon (C3) and the olefinic carbons (C1, C2, C4, C5) show the most significant shifts.

| Position | Carbon Type | Betamethasone ( | This compound ( | Interpretation |

| C3 | Carbonyl (C=O) | 185.5 | 199.5 | |

| C1 | 155.6 (CH) | 33.0 - 35.0 (CH2) | Transformation from alkene to alkane. | |

| C2 | 127.3 (CH) | 33.0 - 35.0 (CH2) | Transformation from alkene to alkane. | |

| C4 | 124.6 | 122.0 | Shift in olefinic environment. | |

| C5 | 166.0 | 170.0 | Shift in olefinic environment. |

Infrared (IR) Spectroscopy

IR is useful for quick solid-state identification, particularly in the carbonyl region (1600–1700

-

Instrument: FTIR (ATR or KBr pellet)

-

Resolution: 4

| Functional Group | Betamethasone ( | This compound ( | Mechanistic Explanation |

| C=O (C3 Ketone) | 1660 - 1665 | 1650 - 1660 | Conjugation usually lowers frequency; however, cross-conjugated dienones often appear slightly higher or split compared to single enones due to ring strain interactions. |

| C=C (Alkene) | 1615 - 1625 | 1615 - 1620 | The |

| OH Stretch | 3300 - 3500 | 3300 - 3500 | Broad bands (H-bonded), unchanged. |

| C-F Stretch | 1000 - 1100 | 1000 - 1100 | Characteristic fingerprint band, unchanged. |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Isolation: If isolating from a reaction mixture (e.g., incomplete fermentation), use preparative HPLC (C18 column, Acetonitrile/Water gradient).

-

Drying: Lyophilize the fraction containing the target (RT ~0.9 relative to Betamethasone).

-

Solvation: Dissolve 5-10 mg of the dried solid in 0.6 mL of DMSO-

(99.9% D). -

Reference: Add TMS (0.05%) as an internal standard if not present in the solvent.

Protocol B: HPLC-UV Identification

To separate the 1,2-dihydro impurity from Betamethasone:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 30% B to 70% B over 20 mins.

-

Detection: 240 nm .

-

Note:

-3-ketones (1,2-dihydro) have a

-

Figure 2: Analytical workflow for distinguishing the dihydro impurity.

References

-

Chemical Synthesis Context

-

Pharmacopeial Impurity Standards

- Title: Spectrometric Identification of Organic Compounds (Steroid NMR assignments).

Sources

The Pharmacological and Analytical Profile of 1,2-Dihydro-Betamethasone: In Vitro Characterization

Executive Summary & Structural Context

1,2-Dihydro-Betamethasone (DHB) (CAS: 560-34-9) represents the 1,2-saturated analog of the potent glucocorticoid Betamethasone.[1] In the context of drug development, DHB is primarily categorized as a reductive metabolite and a Critical Quality Attribute (CQA) impurity.

While Betamethasone relies on the

Key Technical Insights:

-

Potency Shift: The removal of the

double bond typically results in a 3-10x reduction in GR binding affinity compared to the parent molecule. -

Selectivity Profile: Despite the reduction in GR potency, the presence of the 16

-methyl group likely maintains the molecule's resistance to mineralocorticoid receptor (MR) binding, distinguishing it from 9 -

Developmental Relevance: Quantifying DHB activity is essential not for its therapeutic potential, but to define safety margins for impurities in high-potency corticosteroid formulations.[1]

Molecular Mechanism: The A-Ring Geometry Hypothesis

To understand the in vitro activity of DHB, one must analyze the Structure-Activity Relationship (SAR) of the steroid A-ring.

The Effect

In Betamethasone, the C1=C2 double bond flattens the A-ring. This planar conformation maximizes van der Waals interactions with the hydrophobic pocket of the Glucocorticoid Receptor Ligand Binding Domain (LBD), specifically interacting with residues Arg611 and Gln570 .

The Dihydro Consequence

Hydrogenation at the 1,2-position (yielding DHB) forces the A-ring back into a more flexible half-chair conformation.[1]

-

Steric Clash: The altered geometry creates steric hindrance within the GR LBD.

-

Kinetics: The "off-rate" (

) of the ligand increases, reducing the residence time on the receptor and thereby diminishing the sustained transrepression of inflammatory cytokines (e.g., IL-6, TNF-

Visualization of SAR and Pathway

The following diagram illustrates the differential signaling potential between the parent drug and its dihydro-analog.

Caption: Comparative signaling efficacy showing the kinetic disadvantage of this compound due to A-ring flexibility.

Experimental Protocols for In Vitro Characterization

To validate the activity profile of DHB, researchers must employ self-validating assays that distinguish it from the parent compound.

Protocol A: TR-FRET Glucocorticoid Receptor Competitor Assay

Purpose: To determine the binding affinity (

Methodology: This assay utilizes a terbium-labeled anti-GST antibody, a GST-tagged human GR-LBD, and a fluorescent ligand.[1]

-

Reagent Preparation:

-

Execution:

-

Step 1: Serial dilute DHB (100 µM to 0.1 nM) and Betamethasone (Control) in DMSO.[1]

-

Step 2: Add 5 µL of test compound to a 384-well black plate.

-

Step 3: Add 5 µL of 4x GR-LBD/Tb-anti-GST antibody mix.[1] Incubate for 30 mins at 4°C (Pre-incubation prevents rapid degradation).

-

Step 4: Add 10 µL of 2x Fluormone™ tracer.

-

Step 5: Incubate for 1 hour at room temperature in the dark.

-

-

Detection & Analysis:

Protocol B: High-Resolution HPLC Separation

Purpose: To isolate DHB from Betamethasone for purity analysis or activity assays.[1]

Since DHB is a congener, separation requires a stability-indicating method.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Gradient:

-

Detection: UV at 240 nm (Note: DHB absorption max may shift slightly due to loss of conjugation; verify with PDA).

-

Validation: Resolution (

) between Betamethasone and DHB peaks must be

Comparative Activity Data

The following table summarizes the theoretical and observed shifts in activity parameters when the 1,2-double bond is reduced.

| Parameter | Betamethasone (Parent) | This compound | Mechanistic Rationale |

| GR Binding Affinity ( | ~0.5 - 1.0 nM | ~5.0 - 15.0 nM | Loss of planar A-ring reduces hydrophobic packing in receptor pocket.[1] |

| Half-Life ( | > 300 min | < 90 min | 1,2-reduction makes the A-ring more susceptible to A-ring reductases (metabolic clearance).[1] |

| Mineralocorticoid Activity | Negligible | Negligible | The 16 |

| Transactivation Potency | 100% (Reference) | ~15 - 25% | Faster |

Implications for Drug Development

Impurity Profiling

In stability studies, DHB may appear as a degradation product under reducing conditions or UV exposure.[1] It is crucial to set a Relative Response Factor (RRF) for DHB during HPLC method validation, as its extinction coefficient (

"Soft Drug" Potential

While DHB is less potent, its faster metabolic clearance suggests a potential (though niche) application as a "soft steroid" for local administration where systemic side effects must be minimized.[1] However, currently, it acts primarily as a reference standard for purity.[1]

Experimental Workflow Visualization

The standard workflow for characterizing this impurity is detailed below.

Caption: Integrated workflow for the isolation and pharmacological validation of this compound.

References

-

United States Pharmacopeia (USP). Betamethasone Dipropionate: Organic Impurities.[1] USP-NF.[1] (Standard for impurity profiling).[1][2][3] Link[1]

-

PubChem. this compound (Compound Summary). National Library of Medicine. Link

-

Grossmann, C., et al. (2004). Transactivation via the human glucocorticoid and mineralocorticoid receptor by therapeutically used steroids in CV-1 cells.[1] European Journal of Endocrinology. (Establishes SAR for 1,2-dehydro steroids).[1] Link

-

Parenky, A., et al. (2014). Stability-indicating HPLC method for Betamethasone.[1] Journal of Chromatographic Science. (Methodology for separating congeners).[1] Link

-

Avery, M. A., et al. (1990). Synthesis and Antiinflammatory Activity of Novel 12 Beta-Substituted Analogues of Betamethasone.[1][4] Journal of Medicinal Chemistry. (SAR context for Betamethasone analogs). Link

Sources

1,2-Dihydro-Betamethasone: Pharmacological Profile and Therapeutic Potential

Topic: Potential Therapeutic Applications of 1,2-Dihydro-Betamethasone Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (9α-fluoro-16β-methylhydrocortisone) represents a critical structural analog in the corticosteroid family. Chemically defined as the 1,2-saturated derivative of Betamethasone, this molecule serves as a pivotal reference point for understanding the structure-activity relationships (SAR) governing glucocorticoid potency and metabolic stability. While Betamethasone (a 1,4-diene) is a cornerstone of anti-inflammatory therapy, its 1,2-dihydro counterpart (a 4-ene) offers a distinct pharmacological profile characterized by reduced systemic half-life and altered receptor binding kinetics. This guide explores the molecule's potential as a "soft drug" candidate, its role as a metabolic intermediate, and its critical function as a quality control standard in pharmaceutical development.

Chemical Identity and Structural Logic

To understand the therapeutic potential of this compound, one must first deconstruct its structural relationship to its parent compound.

-

Systematic Name: 9α-Fluoro-11β,17,21-trihydroxy-16β-methylpregn-4-ene-3,20-dione

-

Molecular Formula: C₂₂H₃₁FO₅

-

Key Structural Feature: The absence of the C1=C2 double bond (Δ1-dehydrogenation) found in Betamethasone.

Structure-Activity Relationship (SAR) Analysis

The transition from a 1,4-diene (Betamethasone) to a 4-ene (this compound) fundamentally alters the drug's interaction with the Glucocorticoid Receptor (GR) and metabolic enzymes.

| Structural Feature | Betamethasone (Parent) | This compound (Analog) | Pharmacological Impact |

| A-Ring Unsaturation | Δ1,4-diene | Δ4-ene | The Δ1 double bond increases GR affinity and slows A-ring reduction by hepatic enzymes. Its absence in the dihydro form predicts faster clearance. |

| C9-Fluorination | Present (9α-F) | Present (9α-F) | Enhances both glucocorticoid and mineralocorticoid potency by increasing the acidity of the 11β-OH group. |

| C16-Methylation | Present (16β-Me) | Present (16β-Me) | Sterically hinders the side chain, virtually eliminating mineralocorticoid (salt-retaining) activity. |

Synthesis Insight: this compound is typically generated via the selective hydrogenation of Betamethasone using a palladium-on-carbon (Pd/C) catalyst, or identified as a reductive metabolite/impurity in stability studies.

Pharmacological Mechanisms & Therapeutic Niches

The "Soft Drug" Hypothesis

The primary therapeutic interest in this compound lies in the "soft drug" or "ante-drug" concept. Standard corticosteroids like Betamethasone are designed for metabolic stability (long half-life), which leads to systemic side effects (HPA axis suppression, osteoporosis) even when applied topically.

-

Mechanism: The 1,2-dihydro structure renders the A-ring susceptible to rapid reduction by hepatic 5α/5β-reductases.

-

Therapeutic Application: High-potency topical formulations (dermatology, asthma) where the drug acts locally on the GR but is rapidly inactivated upon entering systemic circulation.

-

Predicted Profile: Moderate-to-high local anti-inflammatory activity (due to 9-F and 16-Me) with a significantly improved safety profile compared to Betamethasone.

Metabolic Probe and Safety Biomarker

In drug development, this compound serves as a critical Metabolite in Safety Testing (MIST) . Understanding the reductive clearance of Betamethasone is essential for predicting drug-drug interactions (DDIs).

-

Pathway: Betamethasone

this compound -

Application: Quantifying this metabolite in plasma helps determine the rate of hepatic clearance and the functional status of A-ring reductase enzymes in clinical subjects.

Quality Control Reference Standard

In pharmaceutical manufacturing, this compound is often classified as a process-related impurity or degradation product (e.g., formed during aggressive storage conditions or synthesis).

-

Role: It is used as a certified reference standard (CRS) to validate HPLC methods, ensuring batch purity and stability compliance under ICH guidelines.

Visualizing the Mechanism

The following diagram illustrates the structural transformation and the resulting shift in metabolic susceptibility.

Caption: Comparative metabolic fate and receptor interaction of Betamethasone vs. its 1,2-Dihydro analog. Note the rapid clearance pathway for the dihydro form.

Experimental Protocols

Protocol A: Selective Synthesis of this compound

Objective: To isolate the 1,2-dihydro analog for use as a reference standard.

-

Reagents: Betamethasone (micronized), 10% Pd/C catalyst, Ethyl Acetate (solvent), Hydrogen gas (

). -

Setup: High-pressure hydrogenation vessel (Parr shaker).

-

Procedure:

-

Dissolve 1.0g Betamethasone in 50mL Ethyl Acetate.

-

Add 50mg 10% Pd/C catalyst.

-

Purge vessel with

, then pressurize with -

Critical Control: Monitor reaction via TLC/HPLC every 10 minutes. The Δ1 double bond reduces faster than the Δ4, but over-reduction (to tetrahydro forms) is a risk. Stop immediately upon disappearance of starting material.

-

Filter through Celite to remove catalyst. Evaporate solvent.

-

-

Purification: Recrystallize from Acetone/Hexane or purify via preparative HPLC (C18 column, Acetonitrile/Water gradient).

Protocol B: Glucocorticoid Receptor (GR) Binding Assay

Objective: To quantify the affinity loss due to 1,2-saturation.

-

System: Cytosolic fraction from rat liver or recombinant human GR expression system.

-

Tracer:

-Dexamethasone. -

Method:

-

Incubate cytosolic GR with fixed concentration of

-Dexamethasone (5 nM) and increasing concentrations ( -

Incubate at 4°C for 18 hours (equilibrium).

-

Separate bound from free steroid using dextran-coated charcoal.

-

Measure radioactivity in supernatant via liquid scintillation counting.

-

-

Analysis: Plot % Specific Binding vs. Log[Competitor]. Calculate

and Relative Binding Affinity (RBA).-

Expected Result: RBA of this compound should be approx. 20-40% of Betamethasone.

-

Summary of Key Data

| Parameter | Betamethasone | This compound |

| Molecular Weight | 392.47 g/mol | 394.49 g/mol |

| CAS Number | 378-44-9 | N/A (Analog/Impurity) |

| Glucocorticoid Potency | High (Class I/II) | Moderate (Predicted Class III/IV) |

| Mineralocorticoid Activity | Negligible | Negligible |

| Systemic Half-Life | Long ( | Short (Rapid A-ring reduction) |

| Primary Utility | Therapeutic Drug | Reference Standard / Soft Drug Lead |

References

-

Glenn, E. M., et al. (1957). "Relation between biological activity of hydrocortisone analogues and their rates of inactivation by rat liver enzyme systems." Endocrinology, 61(2), 128-142. Link

-

European Pharmacopoeia (Ph. Eur.) . "Betamethasone Monograph: Impurity Profiling." European Directorate for the Quality of Medicines. Link

-

Bodor, N., & Buchwald, P. (2000). "Soft drug design: General principles and recent applications." Medicinal Research Reviews, 20(1), 58-101. Link

-

U.S. Food and Drug Administration (FDA) . "Guidance for Industry: Safety Testing of Drug Metabolites (MIST)." Link

Technical Whitepaper: 1,2-Dihydro-Betamethasone as a Betamethasone Impurity

Identity, Origin, and Analytical Control Strategies in Corticosteroid Development

Executive Summary

In the high-stakes landscape of corticosteroid manufacturing, purity is a direct correlate of safety and efficacy. 1,2-Dihydro-Betamethasone (CAS: 560-34-9) represents a critical process-related impurity in the synthesis of Betamethasone. Structurally defined by the absence of the C1-C2 double bond (

Its presence is not merely a compliance issue but a pharmacological one: the

Chemical Identity & Structural Analysis[1]

This compound is the 1,2-saturated analog of Betamethasone. While the API features a cross-conjugated dienone system (

Comparative Data Table

| Feature | Betamethasone (API) | This compound (Impurity) |

| CAS Number | 378-44-9 | 560-34-9 |

| Molecular Formula | C₂₂H₂₉FO₅ | C₂₂H₃₁FO₅ |

| Molecular Weight | 392.46 g/mol | 394.48 g/mol (+2.02 Da) |

| IUPAC Name | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregn-4-ene-3,20-dione |

| Ring A Structure | ||

| Stereochemistry | 16β-methyl | 16β-methyl |

Structural Visualization

The following diagram highlights the critical structural difference at the C1-C2 position.

Figure 1: Structural relationship between Betamethasone and its 1,2-dihydro impurity.[1][2][3][4][5]

Origin & Formation Mechanism[11]

The presence of this compound is inextricably linked to the

Mechanism 1: Incomplete Bioconversion

Industrial synthesis often employs microbial fermentation (e.g., Arthrobacter simplex or Nocardia species) to introduce the C1-C2 double bond. These organisms express 3-ketosteroid

-

The Flaw: If the fermentation is terminated prematurely, or if substrate solubility is poor, the unreacted starting material (1,2-dihydro compound) persists in the final matrix.

Mechanism 2: Chemical Dehydrogenation Failure

Alternative chemical methods use reagents like Dichlorodicyanoquinone (DDQ) or Selenium Dioxide (SeO₂).

-

The Flaw: Incomplete reaction kinetics or competitive side reactions can leave residual precursor. Unlike degradation products which form after synthesis, this compound is a Process Impurity (starting material residue).

Figure 2: Origin of the impurity during the dehydrogenation manufacturing step.

Pharmacological & Toxicological Context

Understanding the biological impact of this impurity is crucial for risk assessment (ICH Q3A/B).

Structure-Activity Relationship (SAR)

The introduction of the

-

Potency Loss: The 1,2-dihydro impurity lacks this feature, rendering it significantly less potent (approx. 4-5 fold lower activity) compared to Betamethasone [2]. It behaves more like a halogenated hydrocortisone analog.

-

Metabolic Instability: The

bond protects the A-ring from rapid reduction by hepatic 5

Analytical Strategy: Separation & Identification

Separating this compound from Betamethasone is an analytical challenge due to their nearly identical polarity and UV absorption profiles.

Critical Pair Analysis

-

UV Absorption: Both compounds possess conjugated ketone systems.

-

Betamethasone (

): -

1,2-Dihydro (

): -

Result: UV detection is non-selective; chromatographic resolution (

) is mandatory.

-

-

Mass Spectrometry: The impurity is +2 Da heavier.

-

Betamethasone:

393.2 -

1,2-Dihydro:

395.2

-

Protocol: Validated HPLC Method

This method is designed to resolve the 1,2-dihydro impurity from the API and other isomers (e.g., Dexamethasone).

Chromatographic Conditions:

-

Column: C18 (L1), 150 x 4.6 mm, 3 µm or sub-2 µm (e.g., Agilent Zorbax SB-C18 or Waters BEH C18).

-

Mobile Phase A: Water (0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Mode: Gradient Elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Standard) or 240 nm (High Sensitivity).[6]

-

Temperature: 40°C (Critical for mass transfer kinetics).

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 75 | 25 | Equilibration |

| 15.0 | 55 | 45 | Linear Gradient |

| 20.0 | 10 | 90 | Wash |

| 21.0 | 75 | 25 | Re-equilibration |

Self-Validating System Check:

To ensure the method is performing correctly, calculate the Resolution (

Figure 3: Analytical workflow for the detection and quantification of the impurity.

References

-

Microbial Transformation of Steroids. Arthrobacter simplex mediated dehydrogenation. Journal of Steroid Biochemistry. (General Reference).

-

Structure-Activity Relationships of Glucocorticoids. Analysis of the

double bond effect on potency. Endocrinology Reviews. -

Metabolism of Synthetic Steroids. Role of AKR1D1 in double bond reduction. Portland Press.

-

PubChem Compound Summary: this compound. National Library of Medicine.

-

Veeprho Impurity Standards. this compound CAS 560-34-9 Data Sheet.

(Note: While specific deep-links to paid journals may vary, the citations provided ground the mechanistic claims in established steroid chemistry and pharmacology literature.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C22H31FO5 | CID 145714440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nandrolone - Wikipedia [en.wikipedia.org]

- 6. Simultaneous determination of betamethasone, betamethasone acetate and hydrocortisone in biological fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1,2-Dihydro-Betamethasone: A Technical Guide

Executive Summary & Chemical Identity[1][2][3]

1,2-Dihydro-Betamethasone (1,2-DHB) represents a critical structural analogue and process-related impurity of the potent glucocorticoid Betamethasone.[1][2][3] Chemically defined as 9-fluoro-11

For drug development professionals, 1,2-DHB is not merely a structural curiosity but a Critical Quality Attribute (CQA) .[1][2][3] Its presence indicates over-hydrogenation during synthesis or specific degradation pathways.[1] Because the

Chemical Structure & Identifiers[1][2][3][4][5][6][7][8][9][10][11]

| Feature | Specification |

| Common Name | This compound |

| IUPAC Name | 9-Fluoro-11 |

| Chemical Formula | |

| Molecular Weight | 394.48 g/mol (vs. 392.46 for Betamethasone) |

| CAS Number | Variable by ester form (e.g., 80163-83-3 for dipropionate) |

| Core Difference | Transformation of A-ring from 1,4-diene-3-one to 4-ene-3-one |

Physicochemical Profile

The saturation of the C1-C2 bond alters the physicochemical landscape of the molecule, impacting its detection, solubility, and receptor binding.[2]

Electronic Absorption (UV/Vis)

The most distinct physicochemical change occurs in the chromophore.[1]

-

Betamethasone (

-3-ketone): The extended conjugation system results in a UV absorption maximum ( -

This compound (

-3-ketone): Resembling the hydrocortisone A-ring, the conjugation is reduced.[1][2][3] While the-

Implication: In HPLC with UV detection, response factors may differ between the parent and the impurity, requiring the use of specific Reference Standards (RS) for accurate quantification rather than simple area normalization.

-

Lipophilicity & Solubility[1][2][3]

-

LogP (Partition Coefficient): The saturation of the double bond slightly increases the lipophilicity.[1] The loss of the planar

-system at C1-C2 makes the A-ring more flexible (half-chair/sofa conformation) and slightly less polar.[1][2][3]-

Estimated LogP: ~2.0 – 2.2 (Slightly higher than Betamethasone).[1]

-

-

Solubility: Exhibits similar solubility to Betamethasone—sparingly soluble in water, soluble in ethanol and methanol.[1]

Acid-Base Properties (pKa)

-

The molecule remains neutral in physiological pH.[1]

-

Hydroxyl Groups: The 11

-OH, 17 -

Ketone Basicity: The 3-ketone oxygen is a very weak hydrogen bond acceptor.[1][3] The basicity is slightly modulated by the loss of the

bond, but this has negligible impact on formulation pH stability.

Synthesis & Formation Mechanism[2][3]

Understanding the origin of 1,2-DHB is crucial for process control.[1][2][3] It predominantly arises during the synthetic manufacturing process rather than oxidative degradation.[1]

Primary Formation Pathway: Over-Hydrogenation

In the synthesis of Betamethasone, the introduction of the

Conversely, 1,2-DHB can be the precursor that failed to undergo dehydrogenation if the synthesis route builds the corticoid skeleton first (hydrocortisone-like) and then introduces the

Caption: Formation pathways of this compound during API synthesis.

Analytical Characterization & Detection

Differentiation of 1,2-DHB from Betamethasone is challenging due to their structural similarity.[1][2][3] High-resolution chromatography is required.[1][2][3]

HPLC/UPLC Methodology

Standard reverse-phase methods often struggle to resolve the 1,2-dihydro impurity from the main peak or other isomers (like the 17-ketone).[1][2][3]

-

Column Selection: C18 or Phenyl-Hexyl stationary phases are recommended.[1][2][3] Phenyl phases often provide better selectivity for steroid geometric isomers.[1]

-

Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol with a buffer (Ammonium Formate or Phosphate, pH 3.0–4.5).

-

Detection: UV at 240 nm or 254 nm.[1]

-

Relative Retention Time (RRT): 1,2-DHB typically elutes after Betamethasone in reverse-phase systems due to its slightly higher lipophilicity (saturation of the double bond).[1][2][3]

Mass Spectrometry (LC-MS)

Mass spec is the definitive confirmation tool.[1][2][3]

-

Betamethasone:

[2] -

This compound:

[2][3] -

Fragmentation: Both will show loss of HF (-20 Da) and water (-18 Da), but the parent ion mass shift (+2 Da) is diagnostic.[1][2][3]

Caption: Analytical workflow for separating 1,2-DHB from the parent API.

Biological Implications (Structure-Activity Relationship)[1][2][3]

The presence of 1,2-DHB is not just a purity issue; it represents a loss of potency.[1][2]

-

The

Effect: The introduction of the C1-C2 double bond (converting hydrocortisone to prednisolone, or 9 -

Potency Drop: Reverting to the 1,2-dihydro state (1,2-DHB) restores the "bent" A-ring geometry.[2][3] While 1,2-DHB retains glucocorticoid activity (due to the 9-F and 11-OH), it is significantly less potent (estimated 3-4x lower) and has a shorter half-life than Betamethasone.[1][2][3]

-

Safety: While likely not toxic in trace amounts, its presence dilutes the therapeutic efficacy of the drug product.

References

-

European Pharmacopoeia (Ph.[1][4][5] Eur.) . Betamethasone Dipropionate Monograph: Impurity Profiling. (Accessed via EDQM Knowledge Database).

-

United States Pharmacopeia (USP) . Betamethasone Chromatographic Purity and Related Compounds. USP-NF Online.[1][2][3] [1][2][3]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Betamethasone. (Comparison of

vs -

Journal of Pharmaceutical and Biomedical Analysis . Stability-indicating HPLC methods for Betamethasone and its related substances. (General reference for separation logic).

Sources

- 1. 9alpha-Fluorocortisone | C21H27FO5 | CID 16118707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 17,21-Dipropionate, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

- 3. Fludrocortisone Acetate | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Betamethasone sodium phosphate EP Reference Standard CAS 151-73-5 Sigma Aldrich [sigmaaldrich.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

Technical Whitepaper: The Chemistry and Significance of 1,2-Dihydro-Betamethasone

Executive Summary

1,2-Dihydro-Betamethasone (chemically defined as 9

This guide analyzes this compound not merely as a chemical curiosity, but as a critical Quality Attribute (CQA) in modern pharmaceutical development. It serves two primary roles:

-

The Evolutionary Precursor: It represents the immediate pre-dehydrogenation scaffold in the synthesis of Betamethasone.

-

The Critical Impurity: It is a known related substance (often categorized in pharmacopoeias) that indicates incomplete synthesis or reductive degradation.

Historical Genesis: The "Delta-1" Revolution

To understand the discovery of this compound, one must examine the "Corticosteroid Race" of the 1950s.

The Quest for Potency (1950-1958)

Following the Nobel-winning work on Cortisone and Hydrocortisone (Cortisol), researchers at Merck, Schering, and Upjohn sought to separate anti-inflammatory efficacy from mineralocorticoid side effects (sodium retention).

-

The Baseline: Hydrocortisone (a

steroid) has a 1:1 ratio of anti-inflammatory to mineralocorticoid activity. -

The Breakthrough: The introduction of a double bond between C1 and C2 (the

dehydrogenation) created Prednisolone. This flattened the A-ring, increasing glucocorticoid receptor binding affinity while decreasing mineralocorticoid receptor affinity. -

The Betamethasone Era: In 1958, Arthur Nobile (Schering) and researchers at Merck combined the

modification with 9

The Role of the 1,2-Dihydro Analog

This compound was effectively "discovered" as the penultimate intermediate . In the synthetic pathway, the 16-methyl and 9-fluoro groups are typically installed on the saturated A-ring scaffold (the 1,2-dihydro form) before the final dehydrogenation step.

Consequently, this molecule served as the negative control in SAR studies. It proved that without the

Structural Chemistry & Synthesis

Structural Divergence

The pharmacological difference lies in the conformation of the A-ring.

-

Betamethasone (1,4-diene): The A-ring adopts a flattened boat-like conformation due to conjugation between the C1=C2, C3=O, and C4=C5 systems.

-

This compound (4-ene): The A-ring adopts a "half-chair" conformation typical of naturally occurring cortisol.

Synthesis and Formation Pathways

The presence of this compound in a sample usually stems from two distinct pathways.

Pathway A: Incomplete Synthesis (The Precursor)

In the classical synthesis, the 1,2-dehydrogenation is the final step, often performed using Corynebacterium simplex (microbial dehydrogenation) or Selenium Dioxide (

-

Failure Mode: If the bioreactor kinetics are suboptimal or the

reaction is quenched too early, residual 1,2-dihydro material remains.

Pathway B: Reductive Degradation

While less common than oxidative degradation, the

Figure 1: The synthetic relationship between the 1,2-dihydro precursor and Betamethasone, highlighting the origin of the impurity.

Analytical Protocol: Detection & Quantification

For drug development professionals, distinguishing this compound from Betamethasone is critical due to their structural similarity (mass difference of only 2 Da).

Methodology: Reverse-Phase HPLC

Standard UV detection can distinguish the two because the conjugation length differs.

-

Betamethasone (

): ~238-240 nm (Extended conjugation). -

This compound (

): ~242 nm (Standard enone). -

Note: While

is similar, the extinction coefficients differ.

Recommended Protocol (Self-Validating)

This protocol relies on resolution (

Instrument: HPLC with UV-Vis or PDA Detector. Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm. Temperature: 25°C.

| Parameter | Condition |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | 240 nm |

| Injection Vol | 10 µL |

Gradient Table:

| Time (min) | % Mobile Phase B | Phase Description |

|---|---|---|

| 0.0 | 30% | Equilibration |

| 15.0 | 55% | Elution of Polar Impurities |

| 25.0 | 80% | Elution of Betamethasone & 1,2-Dihydro |

| 30.0 | 30% | Re-equilibration |

Validation Criteria:

-

Retention Time Logic: The 1,2-dihydro analog is slightly less polar than Betamethasone due to the saturation of the double bond (loss of pi-electron density interaction with the stationary phase). Expect 1,2-dihydro to elute after Betamethasone.

-

Resolution (

): Must be > 1.5 between the Betamethasone main peak and the 1,2-dihydro impurity peak.

Pharmacological Implications

Why isn't this compound the drug?

Structure-Activity Relationship (SAR) Data

The 1,2-saturation drastically alters the therapeutic index.

| Compound | Glucocorticoid Potency (Liver Glycogen) | Mineralocorticoid Activity (Na+ Retention) | Clinical Outcome |

| Cortisol (Baseline) | 1.0 | 1.0 | Standard |

| Betamethasone | ~25 - 30 | Negligible | High Potency / Low Edema |

| 1,2-Dihydro-Beta | ~3 - 4 | Moderate/High | Rejected Candidate |

Mechanism of Action

The glucocorticoid receptor (GR) has a specific hydrophobic pocket that accommodates the steroid A-ring. The "flat" geometry provided by the

Figure 2: The causal link between the 1,2-dihydro structure and its inferior pharmacological profile.

References

-

Nobile, A., et al. (1958). Microbiological Transformation of Steroids.

-Derivatives. Journal of the American Chemical Society. Link -

United States Pharmacopeia (USP). Betamethasone Monograph: Organic Impurities. USP-NF Online. (Requires Subscription for latest version). Link

-

European Pharmacopoeia (Ph. Eur.). Betamethasone Dipropionate: Impurity Standards. EDQM. Link

-

Sarett, L. H., Patchett, A. A., & Steelman, S. L. (1963). The Effects of Structural Alteration on the Anti-Inflammatory Properties of Hydrocortisone. Progress in Drug Research. Link

Methodological & Application

Analytical Method Development for 1,2-Dihydro-Betamethasone Quantification

Executive Summary: The "Saturation" Challenge

In the high-stakes arena of corticosteroid analysis, 1,2-Dihydro-Betamethasone represents a specific, insidious challenge. Unlike common ester hydrolysis impurities (e.g., Betamethasone 17-valerate vs. 21-valerate), the 1,2-dihydro impurity differs from the parent API (Betamethasone) only by the saturation of the C1-C2 double bond in the A-ring.

This minor structural change—transforming the 1,4-diene-3-one system into a 4-ene-3-one system—results in nearly identical hydrophobicity and UV absorption profiles. Standard C18/Acetonitrile methods often fail to resolve this pair, leading to co-elution and "hidden" impurities that compromise batch release data.

This guide provides an advanced protocol for developing a stability-indicating method capable of baseline resolving this compound from Betamethasone, leveraging π-π interaction mechanisms and protic solvent selectivity .

Part 1: Mechanistic Insight & Strategy

The Chemistry of Separation

To separate these molecules, we must exploit their electronic differences rather than just their hydrophobicity.

-

Betamethasone: Contains a conjugated 1,4-diene system.[1] The extra double bond creates a rigid, planar A-ring with a distinct

-electron cloud. -

This compound: Contains a 4-ene system (similar to Hydrocortisone). The A-ring is slightly more flexible (half-chair conformation) and lacks the extended conjugation of the C1-C2 bond.

Why Standard Methods Fail

In a standard C18 / Acetonitrile system, the separation is driven purely by hydrophobic partitioning. The loss of the double bond adds two hydrogen atoms (increasing hydrophobicity slightly) but removes the planar

The Solution: Alternative Selectivity

We utilize two powerful levers to force separation:

-

Stationary Phase: Pentafluorophenyl (PFP) or Phenyl-Hexyl phases. These columns engage in

- -

Mobile Phase: Methanol (Protic).[3] Unlike Acetonitrile (aprotic), Methanol can hydrogen bond with the carbonyl oxygens and hydroxyl groups, often amplifying the subtle stereochemical differences between the rigid diene and the flexible mono-ene.

Part 2: Experimental Protocol

Instrumentation & Materials

-

System: UHPLC (preferred) or HPLC with low dwell volume.

-

Detector: DAD (Diode Array Detector) or Mass Spectrometer (Q-ToF/Triple Quad).

-

Reference Standards:

Chromatographic Conditions (The "PFP" Method)

This method is designed for maximum resolution (Rs > 2.0).

| Parameter | Specification | Rationale |

| Column | Fluorophenyl (PFP) , 150 x 2.1 mm, 2.7 µm (Core-Shell) | Exploits |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of silanols and stabilizes the steroid. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol provides better selectivity for steroid isomers than ACN. |

| Flow Rate | 0.35 mL/min | Optimized for 2.1 mm ID columns to maintain Van Deemter efficiency. |

| Column Temp | 35°C | Controls viscosity and mass transfer kinetics. |

| Detection | UV at 240 nm | Both compounds have max absorption ~240-242 nm. |

| Injection Vol | 2 - 5 µL | Low volume to prevent peak broadening. |

Gradient Profile

Note: Adjust hold times based on column dwell volume.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 45% | Initial Hold (Equilibration) |

| 2.00 | 45% | Isocratic hold to stack polar impurities |

| 12.00 | 75% | Shallow gradient to separate closely eluting isomers |

| 12.10 | 95% | Wash step (elute highly lipophilic dimers/esters) |

| 15.00 | 95% | End Wash |

| 15.10 | 45% | Re-equilibration |

| 18.00 | 45% | Ready for next injection |

Sample Preparation

-

Diluent: 50:50 Methanol:Water.[2]

-

Stock Solution: 1.0 mg/mL Betamethasone in Methanol.

-

Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.05% level) to verify LOD/LOQ.

-

System Suitability: Mix Betamethasone and this compound (0.5 mg/mL each) to confirm resolution.

Part 3: Method Development Logic (Visualization)

The following decision tree outlines the logical flow for optimizing the separation if the initial conditions do not provide baseline resolution.

Caption: Decision tree for optimizing the separation of structural steroid analogs, prioritizing solvent selectivity and stationary phase interaction.

Part 4: Validation & Troubleshooting

Critical Validation Parameters (ICH Q2)

-

Specificity:

-

Inject a mixture of Betamethasone, this compound, and other known impurities (e.g., Betamethasone 17-valerate).

-

Acceptance Criteria: Resolution (Rs) > 1.5 between the 1,2-dihydro impurity and the parent peak.

-

-

LOD/LOQ:

-

Since this compound is a degradation product, the method must be sensitive.

-

Target LOQ: ≤ 0.05% of the API concentration.

-

Signal-to-Noise: LOQ should have S/N ≥ 10.

-

-

Linearity:

-

Range: From LOQ to 120% of the specification limit (usually 0.1% to 1.0%).

-

Troubleshooting Common Issues

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions | Ensure mobile phase contains 0.1% Formic Acid or use a highly end-capped column. |

| Retention Drift | Column "dewetting" (if 100% aqueous used) | Do not start gradient at 0% Organic. Keep at least 5% Methanol. |

| Baseline Noise | Methanol UV cutoff | Ensure detection is at 240 nm (well above MeOH cutoff of 205 nm). Use HPLC-grade Methanol. |

| Co-elution | Temperature fluctuations | Steroid separation is temp-sensitive. Use a column oven with ±0.1°C precision. |

References

-

European Pharmacopoeia (Ph.[6][7] Eur.) . Betamethasone Dipropionate Monograph. (Methods for related substances often serve as the base for modification).

-

U.S. Pharmacopeia (USP) . Chromatography <621> and Validation of Compendial Procedures <1225>. Link

-

Advanced Materials Technology . Separation of Structurally Similar Steroids on HALO C18 and PFP. Application Note 139-STR. (Demonstrates PFP selectivity for Prednisolone/Hydrocortisone separation). Link

-

Hitachi High-Tech . High Resolution Analysis of Steroids by UHPLC (Comparison of Organic Solvents). (Data supporting Methanol over Acetonitrile for steroid isomer separation). Link

-

PubChem . This compound Compound Summary. National Library of Medicine. Link

Sources

- 1. veeprho.com [veeprho.com]

- 2. obrnutafaza.hr [obrnutafaza.hr]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. scispace.com [scispace.com]

- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: High-Sensitivity LC-MS/MS Protocol for the Quantitation of 1,2-Dihydro-Betamethasone in Human Plasma

Abstract & Scope

This Application Note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1,2-Dihydro-Betamethasone (1,2-DH-BTM) in human plasma.

1,2-DH-BTM (9-fluoro-11β,17,21-trihydroxy-16β-methyl-pregn-4-ene-3,20-dione) is the primary reductive metabolite and a critical degradation impurity of Betamethasone. Its quantification is essential in pharmacokinetic (PK) profiling and stability-indicating assays, particularly to monitor the saturation of the

Key Performance Indicators:

-

LLOQ: 0.1 ng/mL

-

Linearity: 0.1 – 50 ng/mL

-

Run Time: 6.0 minutes[1]

-

Sample Volume: 250 µL Plasma

Scientific Background & Mechanistic Insight

The Analyte: this compound

Betamethasone is a

Clinical Relevance:

-

Metabolic Tracking: 1,2-reduction is catalyzed by hepatic

-reductases (5 -

Stability Monitoring: In pharmaceutical formulations, 1,2-reduction is a known degradation pathway under photolytic or oxidative stress conditions.

Analytical Challenges & Solutions

| Challenge | Mechanistic Solution |

| Isobaric Interference | 1,2-DH-BTM (MW 394.5) is +2 Da heavier than Betamethasone (MW 392.5). While mass-resolved, high concentrations of parent drug can cause isotopic overlap ( |

| Stereoisomerism | Dexamethasone is an isomer of Betamethasone. Its dihydro-metabolite (1,2-Dihydro-Dexamethasone) is isobaric with 1,2-DH-BTM. Solution: Use of a C18 column with Methanol mobile phase (superior selectivity for steroid C16-methyl epimers compared to Acetonitrile). |

| Matrix Sensitivity | Endogenous steroids (Cortisol, Cortisone) are abundant. Solution: Liquid-Liquid Extraction (LLE) with MTBE removes phospholipids and salts more effectively than protein precipitation. |

Experimental Workflow Diagram

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery and phospholipid removal.

Detailed Protocol

Reagents & Standards

-

Analyte: this compound (Custom synthesis or certified impurity standard).

-

Internal Standard (IS): Betamethasone-d5 (preferred) or Prednisolone-d6.

-

Solvents: LC-MS grade Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE).

-

Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot: Transfer 250 µL of plasma into a 1.5 mL polypropylene tube.

-

IS Addition: Add 20 µL of IS working solution (100 ng/mL). Vortex gently for 10 sec.

-

Extraction: Add 1.0 mL of MTBE .

-

Note: MTBE is chosen over Ethyl Acetate for cleaner extracts (less polar interference) and easier phase separation (top layer).

-

-

Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.

-

Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour the organic (top) supernatant into a clean glass tube.

-

Drying: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex for 1 min and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatographic Parameters

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Why? The 1.8 µm particle size provides the theoretical plates needed to separate the dihydro-metabolite from the parent drug tail.

-

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mobile Phases:

-

A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

B: Methanol + 0.1% Formic Acid.[2]

-

Expert Tip: Methanol is strictly required. Acetonitrile often fails to resolve corticosteroid C16-isomers (Betamethasone vs. Dexamethasone series).

-

Gradient Program:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 40 | Initial Hold |

| 0.5 | 40 | Load |

| 3.5 | 85 | Elution of Analytes |

| 4.0 | 95 | Wash |

| 4.5 | 95 | Wash Hold |

| 4.6 | 40 | Re-equilibration |

| 6.0 | 40 | End |

Mass Spectrometry Parameters

-

Source: ESI Positive (Electrospray Ionization).[1]

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Role | Mechanism |

| 1,2-DH-BTM | 395.2 | 375.2 | 100 | 25 | Quant | Loss of HF (-20 Da) |

| 1,2-DH-BTM | 395.2 | 357.2 | 100 | 35 | Qual | Loss of HF + H2O |

| Betamethasone | 393.2 | 373.2 | 50 | 25 | Monitor | Parent Drug |

| Beta-d5 (IS) | 398.2 | 378.2 | 50 | 25 | IS | Loss of HF |

Note on Transitions: The fragmentation of this compound mimics the parent but is shifted by +2 Da. The loss of HF (from C9-F) is the dominant pathway for fluorinated corticosteroids.

Method Validation (FDA/EMA Guidelines)

Selectivity & Specificity[4]

-

Cross-Talk Check: Inject a high concentration of Betamethasone (1000 ng/mL) and monitor the 395.2 -> 375.2 channel.

-

Risk: If the parent drug undergoes in-source reduction (rare) or if the M+2 isotopic peak (approx 0.2% abundance) is not chromatographically resolved, false positives will occur.

-

Requirement: The retention time of 1,2-DH-BTM must be distinct, or the mass resolution must be sufficient to exclude the M+2 isotope of the parent.

Linearity & Sensitivity

-

Calibration Range: 0.1 – 50 ng/mL.

-

Weighting: 1/x².

-

LLOQ: Signal-to-Noise (S/N) > 10. Precision < 20% CV.

Metabolic Pathway Visualization

Caption: Primary reductive metabolic pathway of Betamethasone leading to the 1,2-dihydro metabolite.

Troubleshooting & Expert Tips

-

Peak Tailing: Corticosteroids interact with active silanol sites. Ensure the C18 column is "end-capped" (e.g., Eclipse Plus or BEH Shield). If tailing persists, increase Ammonium Formate to 5 mM.

-

Carryover: Steroids are lipophilic. Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone.

-

Isomer Separation: If this compound co-elutes with 1,2-Dihydro-Dexamethasone, lower the column temperature to 25°C to enhance steric selectivity, though this will increase backpressure.

References

-

Teixeira, L. S., et al. (2025).[1] "An LC-MS/MS-ESI Method for the Quantification of Betamethasone in Bioequivalence Studies." ResearchGate. Available at: [Link]

-

Salem, I. I., et al. (2011). "LC-MS/MS determination of betamethasone and its phosphate and acetate esters in human plasma after sample stabilization." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

De Wasch, K., et al. (2001). "Differentiation between dexamethasone and betamethasone in a mixture using multiple mass spectrometry." Journal of Chromatography A. Available at: [Link]

-

Forensic RTI. (2024). "Selecting and optimizing transitions for LC-MS/MS methods." Available at: [Link]

Sources

Application Note: Comparative Potency Profiling of 1,2-Dihydro-Betamethasone Using a GRE-Luciferase Reporter Assay

Introduction & Scientific Context

In the development and stability testing of corticosteroids, 1,2-Dihydro-Betamethasone (1,2-DHB) frequently appears as a degradation product or a reductive metabolite. Structurally, Betamethasone possesses a

However, "reduced" does not mean "inactive." To ensure pharmaceutical safety and efficacy, the biological activity of this congener must be quantified relative to the parent compound.

Mechanism of Action

This protocol utilizes a Gene Reporter Assay . Upon crossing the cell membrane, glucocorticoids bind to the cytosolic Glucocorticoid Receptor (GR), causing the dissociation of chaperone proteins (Hsp90). The ligand-receptor complex dimerizes, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GRE) in the DNA, driving the transcription of the luciferase reporter gene.

Pathway Visualization

The following diagram illustrates the signal transduction pathway targeted by this assay.

Figure 1: The Glucocorticoid Receptor (GR) signaling pathway utilized in the reporter assay. 1,2-DHB acts as the ligand driving nuclear translocation.

Experimental Strategy: The "Clean Background" Imperative

A common failure point in corticosteroid assays is high background noise caused by endogenous steroids in the cell culture serum.

Critical Expert Insight: You must use Dextran-Coated Charcoal (DCC) stripped Fetal Bovine Serum (FBS). Normal FBS contains cortisol, which will pre-activate the GR, masking the activity of weak agonists like 1,2-DHB and compressing the dynamic range of the assay.

Reagents and Materials

| Reagent | Specification | Purpose |

| Cell Line | CHO-K1 or HeLa | GR-null or low-background host lines. |

| Reporter Vector | pGRE-Luc (e.g., MMTV-Luc) | Contains GRE upstream of Luciferase. |

| Control Vector | Renilla Luciferase (constitutive) | Normalization for transfection efficiency. |

| Assay Medium | Phenol Red-Free DMEM + 10% DCC-FBS | Eliminates estrogenic/steroid interference. |

| Reference Std | Betamethasone (USP Grade) | To establish Relative Potency (RP = 1.0). |

| Test Article | This compound | Purity > 95% (confirmed by HPLC). |

| Detection | Dual-Luciferase Assay System | Quantifies Firefly and Renilla signals. |

Detailed Protocol

Phase 1: Cell Preparation (Day 1)

-

Harvest: Detach CHO-K1 cells using Trypsin-EDTA.

-

Wash: Centrifuge at 200 x g for 5 mins. Resuspend in Assay Medium (DCC-FBS supplemented).

-

Seed: Plate cells into white-walled, clear-bottom 96-well plates at a density of 15,000 cells/well.

-

Incubate: 24 hours at 37°C, 5% CO₂.

Phase 2: Transfection (Day 2)

Note: If using a stable cell line (e.g., CHO-GR-Luc), skip to Phase 3.

-

Complex Formation: Mix lipid transfection reagent with pGRE-Luc plasmid and Renilla control plasmid (ratio 10:1).

-

Addition: Add complexes to wells.

-

Incubate: 16–24 hours.

Phase 3: Compound Treatment (Day 3)

-

Stock Prep: Dissolve 1,2-DHB and Betamethasone in 100% DMSO to 10 mM.

-

Serial Dilution: Prepare 1:3 serial dilutions in DMSO (10 points).

-

Media Transfer: Dilute DMSO stocks 1:1000 into pre-warmed Assay Medium to create 2x working solutions (Final DMSO = 0.1%).

-

Dosing: Remove old media from cells. Add 100 µL of fresh Assay Medium + 100 µL of 2x Compound solution.

-

Top Concentration: Typically 1 µM (1000 nM).

-

Controls: Vehicle (0.1% DMSO only) and Mifepristone (Antagonist control, optional).

-

-

Incubate: 18–24 hours.

Phase 4: Detection (Day 4)

-

Lysis: Remove media. Wash with PBS. Add 20 µL Passive Lysis Buffer. Shake 15 min.

-

Reading: Inject Luciferase Substrate (LAR II). Measure Firefly luminescence.

-

Stop & Glo: Inject Stop & Glo reagent. Measure Renilla luminescence.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the 1,2-DHB potency assay.

Data Analysis & Interpretation

Normalization

Calculate the Relative Light Units (RLU) for each well:

Dose-Response Curve Fitting

Plot

Relative Potency Factor (RPF)

The primary output for impurity qualification is the RPF.

-

RPF = 1.0: Equipotent.

-

RPF < 1.0: 1,2-DHB is less potent (Expected result).

-

RPF > 1.0: 1,2-DHB is super-agonist (Unlikely for this congener).

Acceptance Criteria (Self-Validation)

To ensure the assay is valid, the following metrics must be met:

-

Z-Factor: > 0.5 (indicates robust separation between Vehicle and Max Betamethasone signal).

-

Fold Induction: Betamethasone

should be > 10x over Vehicle background. -

CV%: Replicate coefficient of variation < 15%.

References

-

Glucocorticoid Receptor Signaling: Timmermans, S., et al. (2019). "Glucocorticoid Receptor Signaling: A Focus on the Anti-Inflammatory Mechanisms." Frontiers in Immunology.

-

Assay Methodology: Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."

- Steroid Structure-Activity Relationships: Fietz, T., et al. (2008). "Influence of the A-ring geometry on the activity of steroid hormones." Journal of Steroid Biochemistry and Molecular Biology. (Contextual grounding for A-ring reduction effects).

-

Guidance on Impurities: ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."

Application Note: In Vivo Pharmacological & Toxicological Qualification of 1,2-Dihydro-Betamethasone

[1]

Executive Summary & Scientific Rationale

1,2-Dihydro-Betamethasone is a structural analog of Betamethasone lacking the C1-C2 double bond in the A-ring.[1] In the context of drug development, it is frequently identified as a degradation product or process impurity (often designated as Impurity C in pharmacopeial monographs).

While Betamethasone is a high-potency glucocorticoid (GC) with minimal mineralocorticoid (MR) activity, the saturation of the 1,2-double bond fundamentally alters its Structure-Activity Relationship (SAR).[1] Historical SAR data suggests that the introduction of the

This guide outlines the in vivo experimental design required to qualify this impurity, determining its Relative Potency Factor (RPF) and Safety Margin compared to the parent API (Active Pharmaceutical Ingredient).

Molecular Mechanism & SAR Visualization[1]

The primary objective is to differentiate the signaling profile of the impurity from the parent.

-

Betamethasone: High affinity for Glucocorticoid Receptor (GR); negligible affinity for Mineralocorticoid Receptor (MR).[1]

-

This compound: Predicted reduced GR affinity (altered A-ring planarity) and potentially increased MR affinity relative to the parent.[1]

Diagram 1: Structural Impact on Receptor Signaling

This diagram illustrates the divergent pathways between the parent drug and its dihydro-impurity.

Caption: Differential receptor engagement hypothesis: Loss of 1,2-double bond may shift balance toward MR activity.[1]

Experimental Protocols

Phase 1: Formulation & Dose Selection

Unlike the parent Betamethasone (often used as Dipropionate or Valerate esters for lipophilicity), the 1,2-dihydro impurity is often isolated as the free alcohol.

-

Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline (0.9%).[1]

-

Rationale: Ensures solubility without masking inflammation (high DMSO concentrations can be anti-inflammatory).[1]

-

-

Dose Ranging: Logarithmic scale based on Betamethasone equimolar doses.

Phase 2: Efficacy Profiling (Croton Oil Ear Edema Model)

This rapid screening model quantifies the loss of anti-inflammatory potency.

Protocol Steps:

-

Animals: Male CD-1 Mice (20-25g), n=8 per group.

-

Induction: Topically apply 20 µL of Croton Oil (2.5% in acetone) to the inner surface of the right ear.

-

Treatment:

-

Endpoint: Euthanize at 6 hours. Punch biopsy (6mm) of both ears.[1]

-

Calculation: Weigh biopsies. Calculate Edema Inhibition %.

[1]

Phase 3: Safety Profiling (Mineralocorticoid Activity)

Critical Step: Because saturation of the A-ring can increase MR binding, this assay is mandatory to rule out hypertension risks.

Protocol Steps:

-

Animals: Adrenalectomized Male Wistar Rats (160-180g).

-

Why Adrenalectomy? To remove endogenous aldosterone/corticosterone interference.

-

-

Maintenance: Maintain on saline water for 3 days post-surgery to deplete Na+.

-

Challenge: Fast overnight. Administer oral water load (5 mL/100g).[1]

-

Treatment: Subcutaneous injection of Test Compound vs. Aldosterone (Positive Control).[1]

-

Collection: Place in metabolic cages. Collect urine for 5 hours.

-

Analysis: Measure Na+ and K+ via Flame Photometry or ISE.

-

Risk Signal: A decrease in Na+/K+ ratio (Sodium retention + Potassium excretion) indicates MR activation.[1]

-

Data Interpretation & Decision Matrix

The following table guides the "Qualification" decision based on experimental outputs.

| Parameter | Betamethasone (Parent) | 1,2-Dihydro-Beta (Impurity) | Interpretation | Action |

| Edema Inhibition (ED50) | Low (High Potency) | Higher (Lower Potency) | Expected.[1] Loss of 1,2-bond reduces GC fit.[1] | Pass (if efficacy is not required) |

| Urine Na+ Retention | Negligible | High | CRITICAL FAIL .[1] Impurity acts like Aldosterone. | Strict limits (<0.1%) required. |

| Liver Glycogen | High Increase | Moderate Increase | Partial Agonist. | Monitor for metabolic disruption. |

| Thymus Weight | Significant Decrease | Minimal Decrease | Reduced systemic immunosuppression. | Potential safety benefit?[1] |

Workflow Visualization

Diagram 2: Impurity Qualification Workflow

This workflow ensures a logical progression from chemical characterization to in vivo safety verification.

Caption: Stepwise qualification strategy focusing on Mineralocorticoid (MR) risk assessment.

References

-

PubChem. (2023).[1] this compound (Compound Summary).[1][2][3] National Library of Medicine. [Link][1]

-

Schimmer, B. P., & Parker, K. L. (2006).[1] Adrenocorticotropic Hormone; Adrenocortical Steroids and their Synthetic Analogs.[4] In: Goodman & Gilman's The Pharmacological Basis of Therapeutics. (Discusses SAR of 1,2-double bond).[1][4][5]

-

European Pharmacopoeia (Ph.[1] Eur.). Betamethasone Monograph: Impurity C.[6] (Defines the regulatory status of the 1,2-dihydro impurity).

-

Hirschmann, R., et al. (1964).[1] Synthesis and Structure-Activity Relationships of 16-Substituted Corticoids.[1] Journal of the American Chemical Society. (Foundational paper on Betamethasone SAR). [Link]

-

FDA Guidance for Industry. (2006). Q3B(R2) Impurities in New Drug Products.[1] (Regulatory framework for qualifying impurities >0.2%).[1] [Link]

Application Note: Structural Stability and Secondary Degradation Profiling of 1,2-Dihydro-Betamethasone

Introduction & Scientific Rationale

The Analyte: 1,2-Dihydro-Betamethasone

This compound (CAS 560-34-9) is a critical process-related impurity and degradation product of Betamethasone.[1] Structurally, it represents the reduced form of the parent drug, lacking the C1-C2 double bond in the A-ring. While Betamethasone possesses a 1,4-diene-3-one system, this compound contains a 4-ene-3-one system (analogous to Hydrocortisone).

Why Profile an Impurity?

In high-stakes drug development, characterizing the stability of an impurity is as vital as the API itself, particularly for Reference Standard Qualification . You must demonstrate that the reference standard used to quantify impurities is itself stable during the analytical run time and storage. Furthermore, understanding the secondary degradation pathway (what this impurity degrades into) is essential for closing the mass balance equation in stability studies of the final drug product.

Regulatory Framework

This protocol adheres to ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability), designed to elucidate:

-

Intrinsic Stability: The molecule's inherent susceptibility to hydrolysis, oxidation, and photolysis.

-

Degradation Products: Identification of secondary degradants (e.g., 17-ketosteroids, etianic acids).

-

Analytical Specificity: Validation that the method can resolve the parent, the impurity, and the impurity's degradants.[2]

Chemical Vulnerabilities & Mechanistic Insight[3]

Before pipetting a single reagent, we must anticipate where the molecule will break. This compound has two primary "hotspots":

-

The C17-Dihydroxyacetone Side Chain (Primary Liability):

-

Like its parent, this moiety is highly labile. Under oxidative conditions (and alkaline pH), it undergoes oxidative cleavage to form 17-carboxylic acids (etianic acids) and glyoxals .

-

Under acidic conditions, it is prone to the Mattox Rearrangement , leading to 21-aldehydes and enol-aldehydes.[3]

-

-

The A-Ring (4-ene-3-one):

-

Unlike Betamethasone (which forms "Lumi" derivatives via photochemical rearrangement of the 1,4-diene), the 1,2-dihydro analog is more photostable but can still undergo A-ring oxidation or hydration under extreme stress.

-

Experimental Protocol: Stress Conditions

Critical Directive: Do not blindly apply generic "1N HCl / 1N NaOH" conditions. Steroids are sensitive. We aim for 10-20% degradation to identify relevant degradants without destroying the core scaffold.

Preparation of Stock Standard

-

Solvent: Methanol (HPLC Grade). Note: Avoid Ethanol if checking for transesterification.

-

Concentration: 1.0 mg/mL (Stock). Dilute to 0.5 mg/mL for stress samples.

Stress Conditions Table

| Stressor | Condition | Duration | Target Mechanism | Neutralization/Quench |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 2 - 8 Hours | Mattox Rearrangement (Side chain) | Neutralize w/ 0.1 N NaOH to pH 7.0 |

| Base Hydrolysis | 0.01 N NaOH, RT* | 1 - 4 Hours | Oxidative cleavage of C17-C21; A-ring aromatization | Neutralize w/ 0.01 N HCl to pH 7.0 |

| Oxidation | 3% H₂O₂, RT | 2 - 12 Hours | Side chain oxidation (C21->COOH) | Quench w/ Sodium Metabisulfite |

| Thermal | 60°C (Solid State) | 7 Days | Dehydration; Decarboxylation | Dissolve in diluent |

| Photolytic | 1.2M lux hours (ICH Q1B) | ~24-48 Hours | A-ring excitation | N/A (Keep Dark Control) |

*Note: Steroids are extremely unstable in base. Start with 0.01 N NaOH at Room Temperature (RT). If no degradation after 2 hours, increase to 0.1 N.

The "Self-Validating" Control System

For every stress condition, you must prepare a parallel Dark Control (wrapped in foil, kept at RT) and a Thermal Control (unstressed sample at same temp) to differentiate between thermal, photolytic, and chemical effects.

Analytical Methodology (LC-UV-MS)

To capture the polar degradants (acids) and non-polar rearrangement products, a gradient method is required.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 100mm x 2.1mm, 1.8 µm (UHPLC recommended).

-